Cyclopropyl-(3-difluoromethoxybenzyl)-amine
Description
Cyclopropyl-(3-difluoromethoxybenzyl)-amine (CAS: 1095240-00-8) is a cyclopropylamine derivative featuring a benzyl group substituted with a difluoromethoxy moiety at the 3-position. Its molecular formula is C₁₁H₁₂F₂NO, with a molecular weight of 227.22 g/mol. The compound is characterized by a cyclopropyl group attached to the amine nitrogen and a 3-difluoromethoxybenzyl substituent, which introduces significant electronegativity and lipophilicity. This structural motif is common in medicinal chemistry, where the difluoromethoxy group is known to enhance metabolic stability and modulate pharmacokinetic properties .
Properties
IUPAC Name |
N-[[3-(difluoromethoxy)phenyl]methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO/c12-11(13)15-10-3-1-2-8(6-10)7-14-9-4-5-9/h1-3,6,9,11,14H,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNLZLNYXYPRPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC(=CC=C2)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl-(3-difluoromethoxybenzyl)-amine typically involves the following steps:
Preparation of 3-difluoromethoxybenzaldehyde: This intermediate is synthesized from 3,4-dihydroxybenzaldehyde through a series of reactions, including methylation and fluorination.
Formation of this compound: The 3-difluoromethoxybenzaldehyde is then reacted with bromomethylcyclopropane under suitable conditions to form the desired compound.
Industrial Production Methods
The industrial production of this compound involves scaling up the laboratory synthesis methods. The reaction conditions are optimized to ensure high yield and purity, and the process is designed to be cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl-(3-difluoromethoxybenzyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions
Major Products Formed
The major products formed from these reactions include various substituted amines, oxides, and other derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Cyclopropyl-(3-difluoromethoxybenzyl)-amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activity.
Materials Science: The compound is explored for its properties in creating advanced materials.
Chemical Biology: It serves as a building block in the synthesis of biologically active molecules
Mechanism of Action
The mechanism of action of Cyclopropyl-(3-difluoromethoxybenzyl)-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is part of a broader class of cyclopropyl-benzyl-amine derivatives. Below is a detailed comparison with structurally related analogs, focusing on substituent effects, physicochemical properties, and biological relevance.
Structural Analogues and Substituent Effects
Physicochemical Properties
- Lipophilicity (logP): The difluoromethoxy group in the target compound increases logP compared to the 3-fluoro analog but remains lower than dichloro or trifluoromethyl derivatives due to the polar nature of the methoxy group .
- Solubility: The presence of electronegative substituents (e.g., F, Cl) generally reduces aqueous solubility. However, the difluoromethoxy group may improve solubility in organic solvents compared to nitro or trifluoromethyl groups .
- Metabolic Stability: Difluoromethoxy substituents are less prone to oxidative metabolism than methoxy groups, enhancing in vivo stability .
Commercial Availability
- The target compound has 2 suppliers , whereas analogs like Cyclopropyl-(3-fluoro-benzyl)-amine are more widely available (12 suppliers ), suggesting higher demand for simpler derivatives .
Research Implications
The structural versatility of cyclopropyl-benzyl-amine derivatives allows for fine-tuning of pharmacological properties. The difluoromethoxy substitution in this compound offers a balance between metabolic stability and lipophilicity, making it a promising candidate for further optimization in drug discovery .
Biological Activity
Cyclopropyl-(3-difluoromethoxybenzyl)-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropyl group linked to a benzyl amine structure, with a difluoromethoxy substituent on the benzene ring. This unique configuration is thought to enhance its interaction with biological targets, particularly in antimicrobial applications.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of cyclopropyl amines exhibit significant antimicrobial properties. For instance, in a study examining various amide derivatives, several compounds showed moderate activity against common pathogens such as Staphylococcus aureus and Escherichia coli.
Key Findings
- Minimum Inhibitory Concentration (MIC) : The MIC values for certain derivatives ranged from 32 to 128 μg/mL against Staphylococcus aureus and E. coli .
- Antifungal Activity : Some compounds displayed excellent antifungal activity against Candida albicans, with MIC values as low as 16 μg/mL .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to specific structural features. The introduction of halogen substituents at various positions on the benzene ring significantly enhances antibacterial activity compared to methoxy groups .
Table: Structure-Activity Relationships
| Compound | Substituent | MIC (μg/mL) against S. aureus | MIC (μg/mL) against E. coli |
|---|---|---|---|
| Cyclopropyl-1 | Fluoro at 2-position | 32 | 64 |
| Cyclopropyl-2 | Methoxy at 4-position | 128 | N/A |
| Cyclopropyl-3 | Difluoromethoxy | Moderate | Moderate |
Case Studies
- Antimicrobial Evaluation : In vitro studies evaluated the efficacy of cyclopropyl derivatives against various bacterial strains. Compounds exhibiting a difluoromethoxy group showed enhanced binding affinity to microbial targets, which correlates with their observed biological activity .
- Combination Therapy : Research indicated that combining cyclopropyl derivatives with established antibiotics could lead to synergistic effects, enhancing overall antibacterial efficacy while potentially reducing required dosages .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
